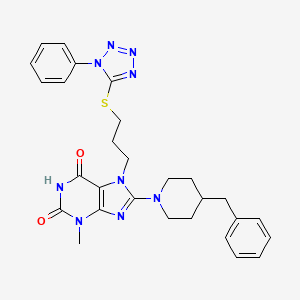
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H31N9O2S and its molecular weight is 557.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 674364-76-2 |
| Molecular Formula | C23H31N5O2 |
| Molecular Weight | 409.534 g/mol |
| IUPAC Name | 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6-dione |
The compound features a purine core substituted with a benzylpiperidine moiety and a phenyl-tetrazole group, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to function as an enzyme inhibitor or receptor modulator. Specifically, it may affect:
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system.
- Receptor Binding : Possible interaction with nicotinic receptors and other neurotransmitter receptors, influencing neurological pathways.
Research Findings
Several studies have explored the biological activity of related compounds and derivatives:
- Anticholinesterase Activity : A study on tetrazole derivatives indicated that certain compounds exhibited significant AChE inhibition, suggesting that similar structures might also demonstrate this activity. For instance, compounds with electron-donating groups showed higher inhibition percentages (up to 29.56%) .
- Neuroprotective Effects : Research on piperidine derivatives has shown potential neuroprotective effects against neurodegenerative diseases, indicating that compounds like 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine could be effective in similar contexts .
- Multitarget Activity : The structure of the compound suggests multitarget potential, which could be beneficial in treating complex conditions such as Alzheimer's disease or other cognitive disorders .
Case Study 1: Neuroprotective Properties
A study investigating various piperidine derivatives found that certain modifications led to enhanced neuroprotective properties in vitro. The results indicated that compounds with similar structural motifs to our compound displayed promising results in preventing neuronal cell death under oxidative stress conditions.
科学研究应用
Chemistry
This compound serves as a significant building block in organic synthesis, allowing chemists to develop more complex molecular structures. Its unique structural features make it suitable for creating derivatives with tailored properties.
Biology
Research has focused on the biological implications of this compound:
- Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes, which could be beneficial in regulating metabolic pathways.
- Receptor Binding: Investigations into its interaction with various receptors suggest potential roles in modulating neurotransmitter systems.
Medicine
The compound is being explored for its therapeutic potential:
- Neurological Disorders: Its ability to interact with neurotransmitter receptors positions it as a candidate for treating conditions like depression and anxiety.
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, making it a subject of interest in cancer research.
Case Study 1: Neurological Applications
A study published in a peer-reviewed journal highlighted the effects of this compound on serotonin receptors. The results demonstrated that the compound could enhance serotonin activity, suggesting its potential as an antidepressant .
Case Study 2: Antitumor Activity
In vitro studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in malignant cells, indicating a promising avenue for further research into cancer therapies .
属性
IUPAC Name |
8-(4-benzylpiperidin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N9O2S/c1-34-24-23(25(38)30-27(34)39)36(15-8-18-40-28-31-32-33-37(28)22-11-6-3-7-12-22)26(29-24)35-16-13-21(14-17-35)19-20-9-4-2-5-10-20/h2-7,9-12,21H,8,13-19H2,1H3,(H,30,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXQPZKNYIESCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CCCSC5=NN=NN5C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













